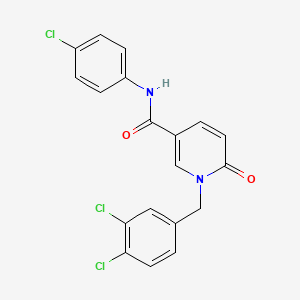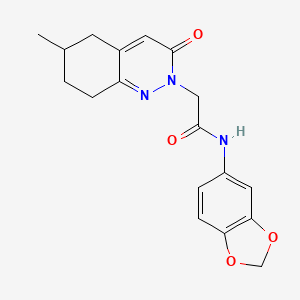
1,1,1-Tris(4-cyanatophenyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester monomer known for its high thermal stability and excellent mechanical properties. This compound is widely used in the production of high-performance polymers and composites, particularly in applications requiring high-temperature resistance and low moisture absorption .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Tris(4-cyanatophenyl)ethane can be synthesized through the condensation of phenols with cyanogen chloride (ClCN) in the presence of a tertiary amine . The reaction typically involves the following steps:
Condensation Reaction: Phenols react with cyanogen chloride in the presence of a tertiary amine to form cyanate esters.
Cyclotrimerization: The cyanate esters undergo cyclotrimerization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Tris(4-cyanatophenyl)ethane primarily undergoes polymerization reactions, particularly cyclotrimerization, to form polycyanurate networks . These reactions are typically catalyzed by metal salts or strong bases.
Common Reagents and Conditions
Catalysts: Metal salts (e.g., zinc acetate) or strong bases (e.g., sodium hydroxide).
Reaction Conditions: Elevated temperatures (typically around 150-200°C) and inert atmosphere to prevent oxidation.
Major Products
The major product formed from the polymerization of this compound is a polycyanurate network, which exhibits high thermal stability and excellent mechanical properties .
Wissenschaftliche Forschungsanwendungen
1,1,1-Tris(4-cyanatophenyl)ethane has a wide range of applications in scientific research and industry:
Wirkmechanismus
The primary mechanism of action for 1,1,1-Tris(4-cyanatophenyl)ethane involves cyclotrimerization of the cyanate groups to form triazine rings, resulting in the formation of a highly cross-linked polycyanurate network . This network structure imparts high thermal stability and mechanical strength to the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-cyanatophenyl)propane: Another cyanate ester monomer with similar properties but different molecular structure.
Bisphenol E cyanate ester: Known for its low viscosity and high glass transition temperature.
Methyl[tris(4-cyanatophenyl)]silane: A silicon-containing cyanate ester with similar thermal properties.
Uniqueness
1,1,1-Tris(4-cyanatophenyl)ethane is unique due to its trifunctional structure, which allows for the formation of highly cross-linked networks with superior thermal and mechanical properties compared to other cyanate esters .
Eigenschaften
IUPAC Name |
[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJTNMLTCVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxyethyl 5-methyl-4-oxo-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857781.png)
methanone](/img/structure/B2857782.png)


![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)


![1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2857793.png)

![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)
![1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea](/img/structure/B2857797.png)



